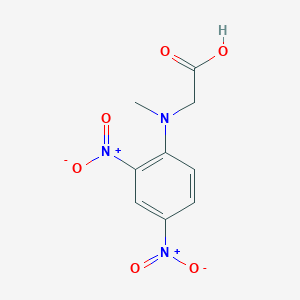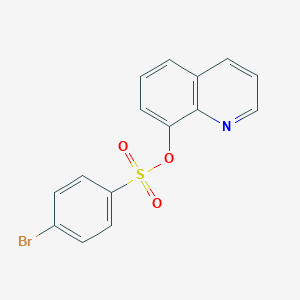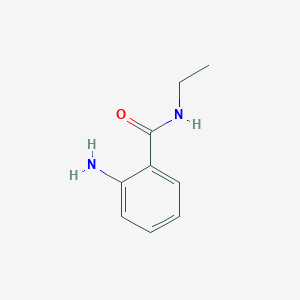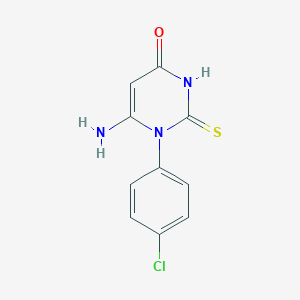
DNP-sarcosine
Übersicht
Beschreibung
DNP-sarcosine, also known as N-(2,4-Dinitrophenyl)-sarcosine, is a compound with the molecular formula C9H9N3O6 . It is a derivative of sarcosine, an intermediate and byproduct in glycine synthesis and degradation .
Molecular Structure Analysis
The molecular structure of DNP-sarcosine consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The average mass is 255.184 Da and the monoisotopic mass is 255.049133 Da .
Physical And Chemical Properties Analysis
DNP-sarcosine is a solid substance with a density of 1.6±0.1 g/cm^3. It has a boiling point of 482.0±45.0 °C at 760 mmHg. The molar refractivity is 59.9±0.3 cm^3. It has 9 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Biomarker
DNP-sarcosine is an important urinary biomarker of prostate cancer . A simple paper-based bienzymatic colorimetric assay for sarcosine has been developed, which selectively oxidizes sarcosine in the presence of sarcosine oxidase (SOx), resulting in the formation of hydrogen peroxide . This method shows potential for practical applications in the diagnosis of prostate cancer .
Colorimetric Assay Development
DNP-sarcosine is used in the development of colorimetric assays . The assay reagents are pre-deposited on hydrophilic filter paper spots surrounded by a hydrophobic barrier . The presence of the polymer limits the enzyme-driven colorimetric reaction to the surface of the paper substrate, resulting in stronger color development .
Improvement of Sensitivity in Assays
The modification of the paper with positively charged poly (allylamine hydrochloride) (PAH) in the presence of DNP-sarcosine has been shown to significantly lower the limit of detection (LOD) compared to the unmodified paper substrate . This improvement of the LOD was attributed to the fact that the presence of the polymer limits the enzyme-driven colorimetric reaction to the surface of the paper substrate, resulting in stronger color development .
Clinical Applications
The achieved linear response range, the limit of detection, the selectivity, and the storage stability of the paper-based colorimetric assay make it potentially useful for clinical applications targeting urinary sarcosine as a biomarker for prostate cancer .
Material Science
DNP-sarcosine is used in material science research . However, the specific applications in this field are not detailed in the available resources.
Chemical Synthesis
DNP-sarcosine is used in chemical synthesis . The specifics of its use in this field are not detailed in the available resources.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(N-methyl-2,4-dinitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-10(5-9(13)14)7-3-2-6(11(15)16)4-8(7)12(17)18/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUKWLYCRWBFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-sarcosine | |
CAS RN |
3129-54-2 | |
| Record name | NSC96394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)











